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Compound of Interest

Compound Name: HIV-1 inhibitor-6

Cat. No.: B10830035 Get Quote

An In-depth Technical Guide to the Structure-Activity Relationship of HIV-1 Protease Inhibitors:

A Case Study on Darunavir Analogs

This guide provides a detailed examination of the structure-activity relationship (SAR) of a

series of HIV-1 protease inhibitors, using Darunavir and its analogs as a case study. It is

intended for researchers, scientists, and drug development professionals working in the field of

antiretroviral therapy.

Introduction to HIV-1 Protease and Darunavir
The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life

cycle. It is an aspartic protease responsible for cleaving newly synthesized Gag and Gag-Pol

polyproteins into mature, functional viral proteins. This cleavage is essential for the production

of infectious virions. Inhibition of HIV-1 protease leads to the release of immature, non-

infectious viral particles, thus halting the spread of the virus.[1][2][3]

Darunavir (DRV) is a second-generation, potent, nonpeptidic HIV-1 protease inhibitor. It was

specifically designed to have a high affinity for the protease active site and to be effective

against viral strains that have developed resistance to other protease inhibitors.[4][5]

Darunavir's high potency is attributed to its ability to form numerous hydrogen bonds with the

backbone of the protease active site, particularly with key residues such as Asp25, Asp25',

Asp29, and Asp30.[3][5] This strong interaction makes it less susceptible to mutations in the

protease enzyme.[5] Darunavir also exhibits a dual mechanism of action by inhibiting both the

enzymatic activity and the dimerization of the HIV-1 protease.[6][7]
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Structure-Activity Relationship of Darunavir
Analogs
The exploration of Darunavir analogs aims to enhance its potency, improve its resistance

profile, and optimize its pharmacokinetic properties. SAR studies have focused on

modifications at various positions of the Darunavir scaffold, particularly at the P1', P2, and P2'

sites, which interact with the corresponding S1', S2, and S2' subsites of the HIV-1 protease.[4]

[8]

Quantitative SAR Data
The following table summarizes the in vitro inhibitory activity (Ki) against wild-type HIV-1

protease and the cytotoxicity (CC50) of a series of synthesized Darunavir analogs. The data is

extracted from a study by Rehman et al. (2024).[4][8][9][10][11]
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Compound
P1'
Modificatio
n

P2'
Modificatio
n (R)

HIV-1
Protease
Inhibition Ki
(nM)[4][8]

Cytotoxicity
CC50 (µM) -
Vero
Cells[4]

Cytotoxicity
CC50 (µM) -
293T
Cells[4]

Darunavir

(DRV)
Isobutyl

4-

aminophenyls

ulfonyl

1.87 ± 0.12 >100 >100

5aa Isobutyl

4-

fluorophenyls

ulfonyl

1.54 ± 0.09 >100 >100

5ab Isobutyl

4-

chlorophenyls

ulfonyl

2.15 ± 0.15 >100 >100

5ac Isobutyl

4-

ethylphenylsu

lfonyl

0.31 ± 0.02 >100 >100

5ad Isobutyl

3,4-

dichlorophen

ylsulfonyl

0.71 ± 0.05 >100 >100

5ae Isobutyl

4-

ethoxyphenyl

sulfonyl

0.28 ± 0.02 >100 >100

5af Isobutyl

4-

propoxyphen

ylsulfonyl

1.12 ± 0.08 >100 >100

5ba Phenyl ethyl

4-

aminophenyls

ulfonyl

15.2 ± 1.1 >100 >100

5bb Phenyl ethyl

4-

fluorophenyls

ulfonyl

12.8 ± 0.9 >100 >100
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5bc Phenyl ethyl

4-

chlorophenyls

ulfonyl

18.5 ± 1.3 >100 >100

5bd Phenyl ethyl

4-

ethylphenylsu

lfonyl

9.8 ± 0.7 >100 >100

5be Phenyl ethyl

3,4-

dichlorophen

ylsulfonyl

11.3 ± 0.8 >100 >100

5bf Phenyl ethyl

4-

ethoxyphenyl

sulfonyl

8.5 ± 0.6 >100 >100

5cg
Diphenyl

propyl

4-

aminophenyls

ulfonyl

>50 n.t. n.t.

n.t. = not tested

Key SAR Insights:

P2' Modifications: Modifications at the P2' position significantly impacted inhibitory activity.

Analogs with flexible aliphatic or alkoxy groups at the P2' position (5ac, 5ae, 5af) exhibited

superior inhibition compared to Darunavir, likely due to enhanced hydrophobic interactions

within the S2' subsite of the protease.[4][8] Halogen substitutions at the P2' position (5aa,

5ad) also resulted in improved or comparable activity.[4][8]

P1' Modifications: Increasing the bulk of the P1' substituent from isobutyl to phenyl ethyl

(5ba-bf) or diphenyl propyl (5cg) led to a decrease in inhibitory activity.[4][8] This suggests

that larger hydrophobic groups at the P1' position may disrupt the optimal conformation for

binding within the S1' pocket of the enzyme.[4]

Experimental Protocols
HIV-1 Protease Inhibition Assay (Fluorometric)
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This protocol describes a representative method for determining the in vitro inhibitory activity of

compounds against HIV-1 protease using a fluorogenic substrate.[4][12][13][14]

Materials:

Recombinant HIV-1 Protease

Fluorogenic HIV-1 Protease Substrate (e.g., a FRET-based peptide)

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT,

10% Glycerol)

Test Compounds (dissolved in DMSO)

Positive Control Inhibitor (e.g., Pepstatin A)

96-well black microplates

Fluorescence microplate reader (Ex/Em = ~330/450 nm, depending on the substrate)

Procedure:

Reagent Preparation:

Prepare a working solution of HIV-1 Protease in assay buffer.

Prepare a working solution of the fluorogenic substrate in assay buffer.

Prepare serial dilutions of the test compounds and the positive control in assay buffer.

Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-

2%.

Assay Setup:

Add 80 µL of the HIV-1 Protease solution to each well of the 96-well plate.

Add 10 µL of the diluted test compounds, positive control, or assay buffer (for enzyme

control) to the respective wells.
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Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

Reaction Initiation and Measurement:

Add 10 µL of the HIV-1 Protease substrate solution to each well to initiate the reaction.

Immediately place the plate in the fluorescence microplate reader.

Measure the fluorescence intensity kinetically at 37°C for 60-180 minutes, with readings

taken every 1-2 minutes.

Data Analysis:

Determine the initial reaction rates (slope of the linear portion of the fluorescence vs. time

curve) for each well.

Calculate the percent inhibition for each test compound concentration relative to the

enzyme control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to determine the IC50 value.

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, if

the substrate concentration and Km are known.

Antiviral Activity Assay (Cell-Based)
This protocol outlines a general method for assessing the ability of compounds to inhibit HIV-1

replication in a cell-based assay.[15][16][17][18]

Materials:

TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing

an HIV-1 LTR-driven luciferase reporter gene)

HIV-1 viral stock (e.g., laboratory-adapted strains or pseudoviruses)

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin)
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Test Compounds (dissolved in DMSO)

Positive Control Antiviral Drug (e.g., Darunavir)

96-well clear-bottom white microplates

Luciferase assay reagent

Luminometer

Procedure:

Cell Plating:

Seed TZM-bl cells in a 96-well plate at a density that will result in a confluent monolayer

on the day of infection.

Incubate the plate at 37°C in a 5% CO2 incubator overnight.

Compound and Virus Addition:

Prepare serial dilutions of the test compounds and positive control in cell culture medium.

Remove the old medium from the cells and add the diluted compounds.

Add the HIV-1 viral stock to each well at a predetermined multiplicity of infection (MOI).

Include control wells with cells and virus only (virus control) and cells only (cell control).

Incubation:

Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

Luciferase Assay:

After incubation, remove the supernatant.

Lyse the cells and measure the luciferase activity according to the manufacturer's

instructions for the luciferase assay reagent.
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Data Analysis:

Calculate the percent inhibition of viral replication for each compound concentration

relative to the virus control.

Determine the EC50 (50% effective concentration) by plotting the percent inhibition

against the logarithm of the compound concentration.
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Caption: Mechanism of action of Darunavir in inhibiting HIV-1 maturation.

Experimental Workflow for HIV-1 Protease Inhibitor
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Caption: Workflow for the fluorometric screening of HIV-1 protease inhibitors.
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Logical Relationship of Darunavir Resistance
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Caption: Simplified pathway for the development of HIV-1 resistance to Darunavir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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